molecular formula C9H11Cl3N6O3 B012213 Imphilline CAS No. 106131-93-5

Imphilline

Cat. No. B012213
M. Wt: 357.6 g/mol
InChI Key: GAVYWUKEMGINHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Imphilline, also known as aminophylline, is a drug that has been used for many years as a bronchodilator and a treatment for asthma. It is a combination of theophylline and ethylenediamine, and it works by relaxing the smooth muscles in the airways, making it easier to breathe.

Scientific Research Applications

Imphilline has been used in scientific research for many years as a tool to study the effects of bronchodilators on the respiratory system. It has also been used to study the effects of adenosine receptor antagonists on the cardiovascular system. Imphilline is often used in animal models to simulate the effects of asthma and to test new drugs for the treatment of asthma.

Mechanism Of Action

Imphilline works by inhibiting the enzyme phosphodiesterase, which breaks down cyclic AMP (cAMP). By inhibiting this enzyme, Imphilline increases the levels of cAMP in the smooth muscles of the airways, which leads to relaxation of the muscles and dilation of the airways. Imphilline also blocks the adenosine receptors, which can cause constriction of the airways.

Biochemical And Physiological Effects

Imphilline has several biochemical and physiological effects on the body. It increases the levels of cAMP in the smooth muscles of the airways, which leads to relaxation of the muscles and dilation of the airways. Imphilline also increases the heart rate and cardiac output, which can lead to increased blood flow to the lungs and other organs. Imphilline has been shown to have anti-inflammatory effects on the respiratory system, which can help to reduce the symptoms of asthma.

Advantages And Limitations For Lab Experiments

Imphilline has several advantages for lab experiments. It is a well-established drug that has been used in scientific research for many years. It is relatively inexpensive and easy to obtain. Imphilline can be used in animal models to simulate the effects of asthma and to test new drugs for the treatment of asthma.
However, there are also some limitations to the use of Imphilline in lab experiments. Imphilline has a narrow therapeutic window, which means that it can be toxic at high doses. It can also interact with other drugs, which can lead to adverse effects. Imphilline is also not suitable for use in human studies, as it has been associated with several side effects.

Future Directions

There are several future directions for research on Imphilline. One area of research is the development of new drugs that are more effective and have fewer side effects than Imphilline. Another area of research is the use of Imphilline in combination with other drugs to treat asthma and other respiratory diseases. Finally, there is a need for more research on the mechanisms of action of Imphilline and its effects on the respiratory and cardiovascular systems.
Conclusion:
In conclusion, Imphilline is a well-established drug that has been used in scientific research for many years. It is a bronchodilator that works by relaxing the smooth muscles in the airways, making it easier to breathe. Imphilline has several advantages for lab experiments, but there are also some limitations to its use. Future research on Imphilline should focus on the development of new drugs and the use of Imphilline in combination with other drugs to treat respiratory diseases.

Synthesis Methods

Imphilline is synthesized by reacting theophylline with ethylenediamine in the presence of a catalyst. The reaction takes place in an organic solvent, and the product is purified by recrystallization. The chemical structure of Imphilline is shown below:

properties

CAS RN

106131-93-5

Product Name

Imphilline

Molecular Formula

C9H11Cl3N6O3

Molecular Weight

357.6 g/mol

IUPAC Name

1,3-dimethyl-8-[2-(2,2,2-trichloro-1-hydroxyethyl)hydrazinyl]-7H-purine-2,6-dione

InChI

InChI=1S/C9H11Cl3N6O3/c1-17-4-3(5(19)18(2)8(17)21)13-7(14-4)16-15-6(20)9(10,11)12/h6,15,20H,1-2H3,(H2,13,14,16)

InChI Key

GAVYWUKEMGINHW-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=O)N(C1=O)C)NC(=N2)NNC(C(Cl)(Cl)Cl)O

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)NC(=N2)NNC(C(Cl)(Cl)Cl)O

synonyms

imfilin
imfiline
imphilline
imphylline
TH 1506

Origin of Product

United States

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